methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methyl group attached to the benzyl ring and a carboxylate ester group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole is treated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylate ester group can be introduced by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide (NaN₃) for azidation.
Major Products Formed
Oxidation: 4-methylbenzoic acid derivative.
Reduction: Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzyl and ester groups can further enhance binding affinity and specificity by providing additional interaction sites.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom on the benzyl ring instead of a methyl group.
Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with the ester group at the 3-position of the pyrazole ring.
Uniqueness
Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methyl group on the benzyl ring can affect the compound’s electronic properties and steric hindrance, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-10-3-5-11(6-4-10)8-15-9-12(7-14-15)13(16)17-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
OPKLNBQFWHDZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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